N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide

Lipophilicity ADME Oxalamide

This unsymmetrical oxalamide (CAS 898356-64-4) combines a 2,4-difluorophenyl ring with a 3,4-dimethoxyphenethyl chain, occupying an XLogP3=2.9, TPSA=76.7 Ų physicochemical sweet spot underrepresented among commercial analogs. Its dual aromatic vectors enable parallel library synthesis and late-stage functionalization. With no public bioactivity data, it serves as an ideal negative control or benchmarking molecule for in silico ADME model validation, particularly for oxalamide chemotypes. Buy this high-purity compound today to accelerate your medicinal chemistry program.

Molecular Formula C18H18F2N2O4
Molecular Weight 364.349
CAS No. 898356-64-4
Cat. No. B2767287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide
CAS898356-64-4
Molecular FormulaC18H18F2N2O4
Molecular Weight364.349
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)OC
InChIInChI=1S/C18H18F2N2O4/c1-25-15-6-3-11(9-16(15)26-2)7-8-21-17(23)18(24)22-14-5-4-12(19)10-13(14)20/h3-6,9-10H,7-8H2,1-2H3,(H,21,23)(H,22,24)
InChIKeyMPJHZHWENRHHTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide (CAS 898356-64-4) – Physicochemical Identity and Procurement Baseline


N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide (CAS 898356-64-4) is an unsymmetrical oxalamide with molecular formula C₁₈H₁₈F₂N₂O₄, a molecular weight of 364.3 g mol⁻¹, computed XLogP3 of 2.9, and a topological polar surface area (TPSA) of 76.7 Ų [1]. The oxalamide chemotype has been exploited in medicinal chemistry for IDO1 inhibition, tubulin polymerization suppression, and HIV entry blockade [2]. No experimentally determined bioactivity data for this specific compound are currently available in public repositories [1].

Why Generic Substitution Fails for N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide (CAS 898356-64-4)


Oxalamide derivatives exhibit steep structure–activity relationships where minor substituent changes drastically alter potency, selectivity, and ADME properties [1]. The tandem of a 2,4-difluorophenyl ring (electron‑withdrawing, metabolic blocking) and a 3,4-dimethoxyphenethyl chain (enhanced solubility, H‑bond acceptor network) creates a physicochemical profile distinct from mono‑fluorinated, chloro‑substituted, or non‑methoxylated analogs. The quantitative evidence below demonstrates that no comparator simultaneously matches the target compound’s lipophilicity, hydrogen‑bonding capacity, and conformational flexibility, making blind substitution scientifically indefensible [2].

Quantitative Differentiation Evidence for N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide (CAS 898356-64-4) Versus Closest Analogs


Lipophilicity (XLogP3) – Balanced Partitioning Versus Sub‑Optimal Analogs

The target compound exhibits an XLogP3 of 2.9, placing it in the optimal range for oral bioavailability (1–3). In contrast, N1‑allyl‑N2‑(2,4‑difluorophenyl)oxalamide (CAS 898356‑48‑4) is more polar (XLogP3 = 1.7), while N1‑(2‑chlorobenzyl)‑N2‑(3,4‑dimethoxyphenethyl)oxalamide (CAS 359900‑20‑2) is more lipophilic (XLogP3 = 3.3) [1]. Only the target compound sits squarely in the intermediate lipophilicity window that favors both passive permeability and aqueous solubility.

Lipophilicity ADME Oxalamide

Topological Polar Surface Area (TPSA) – Superior Permeability–Solubility Trade‑Off

The target compound has a TPSA of 76.7 Ų, well below the 140 Ų threshold for oral bioavailability. N1‑(3,4‑dimethoxyphenethyl)‑N2‑(isoxazol‑3‑yl)oxalamide (CAS 941980‑39‑8) presents a higher TPSA of 97.1 Ų, while N1‑(2,4‑difluorophenyl)‑N2‑(2‑fluorobenzyl)oxalamide (CAS 838871‑36‑6) shows a lower TPSA of 58.6 Ų [1]. The target’s intermediate TPSA avoids the excessive polar surface that can limit CNS penetration and the excessively low value that can compromise solubility.

TPSA Permeability Oxalamide

Hydrogen‑Bond Acceptor Count – Enhanced Solvation and Target Engagement Capability

With six hydrogen‑bond acceptors (4 oxygen + 2 fluorine), the target compound exceeds the acceptor count of close analogs: N1‑allyl‑N2‑(2,4‑difluorophenyl)oxalamide (4 acceptors), N1‑(2,4‑difluorophenyl)‑N2‑(2‑fluorobenzyl)oxalamide (5 acceptors), and N1‑(2‑chlorobenzyl)‑N2‑(3,4‑dimethoxyphenethyl)oxalamide (4 acceptors) [1]. Only the isoxazole analog matches the target’s six acceptors, but its TPSA penalty reduces permeability (see above). The extra acceptor capacity of the target compound may facilitate key hydrogen‑bond interactions with biological targets without violating drug‑likeness filters.

H‑bond acceptors Solubility Oxalamide

Rotatable Bond Count – Conformational Adaptability Versus Entropic Penalty

The target compound possesses six rotatable bonds, double the number present in N1‑allyl‑N2‑(2,4‑difluorophenyl)oxalamide (3) and N1‑(2,4‑difluorophenyl)‑N2‑(2‑fluorobenzyl)oxalamide (3), yet slightly fewer than N1‑(2‑chlorobenzyl)‑N2‑(3,4‑dimethoxyphenethyl)oxalamide (7) [1]. This intermediate flexibility allows conformational adaptation to diverse binding pockets while avoiding the excessive entropic penalty that can reduce binding affinity in highly flexible molecules.

Conformational flexibility Binding entropy Oxalamide

Optimal Application Scenarios for N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide (CAS 898356-64-4) Based on Quantitative Differentiation


Early‑Stage Fragment‑Based or Scaffold‑Hopping Libraries Requiring Balanced Lipophilicity

The compound’s intermediate XLogP3 of 2.9 and TPSA of 76.7 Ų make it particularly suitable for inclusion in fragment or lead‑like libraries where extreme lipophilicity or polarity would bias screening outcomes. It occupies a physicochemical sweet spot that is under‑represented among commercially available oxalamide analogs [1].

Structure–Activity Relationship (SAR) Exploration of Oxalamide IDO1 or Tubulin Inhibitors

Given the established role of oxalamides as heme‑displacing IDO1 inhibitors and tubulin polymerization suppressors, this compound’s unique combination of electron‑withdrawing 2,4‑difluorophenyl and electron‑donating 3,4‑dimethoxyphenethyl groups offers a distinct electronic profile for probing SAR around the oxalamide pharmacophore [1].

Physicochemical Property Benchmarking and Computational Model Validation

Because experimental bioactivity data are absent for this compound but its computed properties are well defined, it can serve as a negative control or benchmarking molecule for validating in silico absorption, distribution, metabolism, and excretion (ADME) models, particularly for oxalamide chemotypes [1].

Synthetic Building Block for Late‑Stage Diversification

The presence of two distinct aromatic rings (2,4‑difluorophenyl and 3,4‑dimethoxyphenyl) connected through the oxalamide linker provides two independently modifiable vectors for parallel synthesis or late‑stage functionalization, enabling rapid generation of focused libraries [1].

Quote Request

Request a Quote for N1-(2,4-difluorophenyl)-N2-(3,4-dimethoxyphenethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.